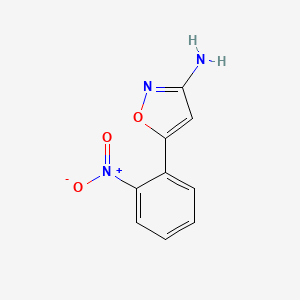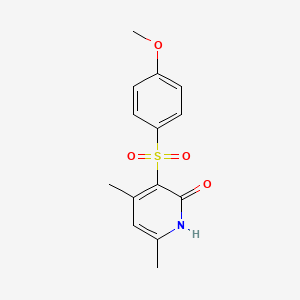
5-(2-Nitrophenyl)isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Nitrophenyl)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)isoxazol-3-amine typically involves the cycloaddition of nitrile oxides with dipolarophiles. One common method is the reaction of 2-nitrobenzaldehyde oxime with propargylamine under basic conditions to form the isoxazole ring . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite as nitrating agents to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. These methods include the use of readily available starting materials and mild reaction conditions to achieve high yields and regioselectivity .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Nitrophenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazoles and aromatic compounds.
Aplicaciones Científicas De Investigación
5-(2-Nitrophenyl)isoxazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mecanismo De Acción
The mechanism of action of 5-(2-Nitrophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the disruption of biological processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3’-Pyridyl)-5-phenyloxazole
- 2,5-Diphenyloxazole
- Indole derivatives
Uniqueness
5-(2-Nitrophenyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other isoxazole derivatives, it has a nitrophenyl group that enhances its reactivity and potential for various applications .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H7N3O3 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
5-(2-nitrophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H7N3O3/c10-9-5-8(15-11-9)6-3-1-2-4-7(6)12(13)14/h1-5H,(H2,10,11) |
Clave InChI |
UFJYVNAKSSDQSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=NO2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol](/img/structure/B15228762.png)

![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propan-2-ol](/img/structure/B15228788.png)




![methyl3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B15228836.png)


![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine](/img/structure/B15228865.png)
![7-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228866.png)

![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15228874.png)
